

Spectroscopic Profile of 2,3-Dimethylmaleimide: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylmaleimide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethylmaleimide** (also known as 3,4-dimethyl-1H-pyrrole-2,5-dione), a key building block in the synthesis of polymers and bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary

The structural and electronic properties of **2,3-Dimethylmaleimide** have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below. It is important to note that while extensive data is available for N-substituted derivatives, the data for the parent compound is less prevalent. The following tables include expected values based on closely related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **2,3-Dimethylmaleimide**, providing insight into the chemical environment of the hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

Proton Type	Chemical Shift (δ) (ppm)	Multiplicity	Integration
-CH ₃	~1.8-2.0	Singlet	6H
N-H	Variable (broad)	Singlet	1H

Note: Data for N'- (3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide in DMSO-d₆ shows methyl peaks at 1.87 and 1.76 ppm.^[1] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule.

Carbon Type	Chemical Shift (δ) (ppm)
-CH ₃	~9-10
C=C	~135-140
C=O	~170-175

Note: Data for an N-substituted derivative shows methyl carbon signals at 8.9 and 9.0 ppm.^[1] The chemical shifts for the carbonyl and vinyl carbons are estimated based on typical values for α,β -unsaturated carbonyl systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2,3-Dimethylmaleimide**. The key absorptions are associated with the imide ring.

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	~3200	Medium, Broad
C-H Stretch (sp ³)	~2950-2850	Medium
C=O Asymmetric Stretch	~1780-1760	Strong
C=O Symmetric Stretch	~1720-1700	Strong
C=C Stretch	~1650	Medium
C-N-C Bending	~700-680	Medium

Note: The C=O stretching frequencies are based on data for N-aryl-**2,3-dimethylmaleimides**.
[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of **2,3-Dimethylmaleimide** is C₆H₇NO₂, with a molecular weight of 125.13 g/mol .[\[2\]](#)[\[3\]](#)

m/z	Proposed Fragment	Significance
125	[M] ⁺	Molecular Ion
110	[M - CH ₃] ⁺	Loss of a methyl radical
97	[M - CO] ⁺	Loss of carbon monoxide
82	[M - CO - CH ₃] ⁺	Subsequent loss of a methyl radical
69	[M - 2CO] ⁺	Loss of two carbon monoxide molecules
54	[C ₄ H ₆] ⁺	Putative cyclobutene radical cation

Note: The fragmentation pattern is predicted based on common fragmentation pathways for cyclic imides and related structures.

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of **2,3-Dimethylmaleimide**.

NMR Spectroscopy

Sample Preparation:

- A sample of 5-10 mg of **2,3-Dimethylmaleimide** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ¹H NMR, a standard single-pulse experiment is typically run.
- For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance signal-to-noise.
- Data is acquired over a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

- A small amount of solid **2,3-Dimethylmaleimide** is placed directly onto the ATR crystal.
- Pressure is applied using a press to ensure good contact between the sample and the crystal.
- The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The ions are separated based on their mass-to-charge (m/z) ratio.
- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like **2,3-Dimethylmaleimide**.

A general workflow for the spectroscopic analysis of **2,3-Dimethylmaleimide**.

A detailed workflow for NMR spectroscopic analysis.

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